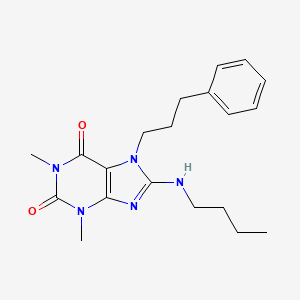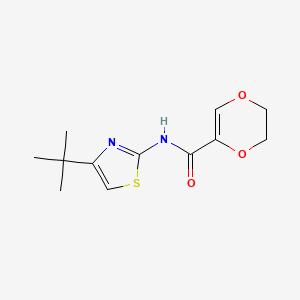![molecular formula C18H18N2O2 B6419771 1-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 394225-53-7](/img/structure/B6419771.png)
1-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrazole ring attached to a phenyl group and a methoxyphenyl group. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
As a pyrazole derivative, this compound might be expected to undergo reactions typical of other pyrazoles. This could include electrophilic substitution at the aromatic ring or reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a pyrazole derivative like this, we might expect it to exhibit properties typical of aromatic compounds. It would likely be a solid at room temperature, with a melting point and boiling point dependent on the specifics of its structure .Wissenschaftliche Forschungsanwendungen
1-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-one is used in the synthesis of a variety of pharmaceuticals and agrochemicals, including fungicides, insecticides, herbicides, and other pesticides. It has also been used in the synthesis of a variety of heterocyclic compounds, including pyrazolones, pyrazolines, and pyrazolidines.
Wirkmechanismus
1-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-one is an organic compound with a pyrazole ring structure. The pyrazole ring is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. The pyrazole ring is known to have a variety of biological activities, including antifungal, insecticidal, and herbicidal activities.
Biochemical and Physiological Effects
1-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-one has been studied for its potential biological activities. It has been shown to possess antifungal, insecticidal, and herbicidal activities. In addition, it has been shown to possess anti-inflammatory, antipyretic, and analgesic activities.
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-one is a relatively stable compound, making it an ideal candidate for use in laboratory experiments. Its reactivity and solubility make it easy to handle and manipulate in the laboratory. However, it is important to note that the compound is toxic and should be handled with care.
Zukünftige Richtungen
1-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-one has a wide range of potential applications in the pharmaceutical and agrochemical industries. Future research should focus on further exploring its potential biological activities and developing new syntheses of the compound. Additionally, further research should focus on exploring the structure-activity relationships of the compound and its derivatives. Finally, further research should focus on the development of new applications for the compound, such as in the synthesis of new pharmaceuticals and agrochemicals.
Synthesemethoden
1-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-one can be synthesized by the reaction of 2-methoxyphenylhydrazine and 3-phenylpropionic acid in the presence of a base, such as pyridine or triethylamine. The reaction proceeds through a nucleophilic addition of the hydrazine to the carboxylic acid, followed by a cyclization to form the pyrazole ring.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-(2-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)20-17(15-10-6-7-11-18(15)22-2)12-16(19-20)14-8-4-3-5-9-14/h3-11,17H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKSZKWYHPRTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419688.png)
![9-[(2-chlorophenyl)methyl]-5-methyl-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419695.png)
![1,3-dimethyl-8-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419697.png)
![1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B6419721.png)
![8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-7-(2-ethoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419724.png)
![3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6419734.png)
![2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine](/img/structure/B6419741.png)
![13-[(3-ethoxypropyl)amino]-11-methyl-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6419754.png)
![2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6419759.png)

![2-methyl-3-[(4-methylpiperazin-1-yl)(pyridin-4-yl)methyl]-1H-indole](/img/structure/B6419784.png)

![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6419793.png)
